molecular formula C15H23FS B14544487 Benzene, 1-fluoro-4-(nonylthio)- CAS No. 61762-55-8

Benzene, 1-fluoro-4-(nonylthio)-

Cat. No.: B14544487
CAS No.: 61762-55-8
M. Wt: 254.4 g/mol
InChI Key: WXPAIHHWYTZYOY-UHFFFAOYSA-N
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Description

This compound consists of a benzene ring substituted with a fluorine atom at the 1-position and a nonylthio (-S-C₉H₁₉) group at the 4-position. The nonylthio group, a sulfur-containing alkyl chain, imparts significant hydrophobicity and electron-donating properties, while the fluorine atom introduces electron-withdrawing effects. Such compounds are typically used in materials science (e.g., surfactants, liquid crystals) or as intermediates in organic synthesis .

Properties

CAS No.

61762-55-8

Molecular Formula

C15H23FS

Molecular Weight

254.4 g/mol

IUPAC Name

1-fluoro-4-nonylsulfanylbenzene

InChI

InChI=1S/C15H23FS/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13H2,1H3

InChI Key

WXPAIHHWYTZYOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-(nonylthio)- typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of a catalyst and specific temperature and pressure conditions to ensure the desired substitution occurs efficiently .

Industrial Production Methods: Industrial production of Benzene, 1-fluoro-4-(nonylthio)- may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-fluoro-4-(nonylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Nonylbenzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzene, 1-fluoro-4-(nonylthio)- is used as a precursor in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological molecules to develop new therapeutic agents .

Industry: In the industrial sector, Benzene, 1-fluoro-4-(nonylthio)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-4-(nonylthio)- involves its interaction with specific molecular targets. The fluorine atom and nonylthio group influence the compound’s reactivity and binding affinity to various substrates. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Benzene, 1-fluoro-4-(nonylthio)- with structurally related benzene derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Evidence Source
Benzene, 1-(ethylthio)-4-fluoro C₈H₉FS 156.22 -F, -S-C₂H₅ Intermediate for agrochemicals; shorter alkyl chain increases solubility in polar solvents .
Benzene, 1-fluoro-4-nitro C₆H₄FNO₂ 141.10 -F, -NO₂ Strong electron-withdrawing nitro group directs electrophilic substitution to meta positions; used in explosives and dyes .
Benzene, 1-fluoro-4-methyl C₇H₇F 110.13 -F, -CH₃ Simple alkyl-fluoro derivative; low molecular weight enhances volatility; solvent or precursor in fluoropolymer synthesis .
Benzene, 1-ethynyl-4-fluoro C₈H₅F 120.12 -F, -C≡CH Ethynyl group enables click chemistry; used in polymer crosslinking .
Benzene, 1-fluoro-4-[(2,2,2-trifluoroethyl)thio] C₈H₆F₄S 210.19 -F, -S-CF₂CF₃ Fluorinated thioether enhances thermal stability; potential in hydrophobic coatings .
Benzene, 1-nitro-4-(phenylthio) C₁₂H₉NO₂S 231.27 -NO₂, -S-C₆H₅ Combines electron-withdrawing (NO₂) and donating (S-) groups; used in redox-active materials .

Key Comparative Analysis

  • Electronic Effects: The nonylthio group (-S-C₉H₁₉) is electron-donating, activating the benzene ring for electrophilic substitution at ortho/para positions. In contrast, the nitro group (-NO₂) in Benzene, 1-fluoro-4-nitro strongly deactivates the ring, directing substitution to meta positions . The fluorine atom (-F) exerts an electron-withdrawing inductive effect, which moderates the electron-donating capacity of the thioether group in Benzene, 1-fluoro-4-(nonylthio)- .
  • Physical Properties: The nonylthio substituent increases molecular weight and hydrophobicity compared to shorter-chain analogs (e.g., ethylthio in ). This enhances solubility in nonpolar solvents and reduces volatility. Fluorinated alkylthio groups (e.g., -S-CF₂CF₃ in ) further improve thermal stability and chemical resistance compared to hydrocarbon thioethers.
  • Reactivity and Applications: Benzene, 1-fluoro-4-(nonylthio)- is likely used in surfactants or lubricants due to its long alkyl chain, whereas Benzene, 1-ethynyl-4-fluoro (with an ethynyl group) is more reactive in cycloaddition reactions for pharmaceutical synthesis . Benzene, 1-nitro-4-(phenylthio) combines redox-active groups, making it suitable for electrochemical applications, unlike the nonylthio derivative .

Research Findings and Data

Thermodynamic and Spectral Data

  • Benzene, 1-fluoro-4-nitro exhibits a Gibbs free energy change (ΔrG°) of -45.2 kJ/mol for ion-cluster reactions, indicating moderate stability in ionic environments .
  • Benzene, 1-(ethylthio)-4-fluoro has a ¹³C NMR chemical shift of 115.2 ppm for the fluorine-attached carbon, reflecting deshielding due to the electronegative fluorine .

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